molecular formula C18H16F2N4O2S B2429045 3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034381-45-6

3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No. B2429045
CAS RN: 2034381-45-6
M. Wt: 390.41
InChI Key: AQEQGAIMORNCAR-UHFFFAOYSA-N
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Description

3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C18H16F2N4O2S and its molecular weight is 390.41. The purity is usually 95%.
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Scientific Research Applications

Antifungal Properties

The compound exhibits antifungal activity, making it relevant for combating fungal infections. Researchers have explored its efficacy against various fungal strains, including those resistant to existing antifungal drugs. Further investigations are needed to optimize its dosage, safety profile, and potential combination therapies .

Antimicrobial Applications

Beyond antifungal properties, this compound may also possess broader antimicrobial effects. Studies have investigated its activity against bacteria, including both Gram-positive and Gram-negative strains. Researchers aim to understand its mechanism of action and evaluate its potential as a novel antimicrobial agent .

Cancer Research

The unique chemical structure of this compound suggests potential in cancer research. Preliminary studies indicate that it could inhibit specific cancer cell lines, making it a candidate for further investigation. Researchers explore its impact on cell proliferation, apoptosis, and tumor growth inhibition .

Neurological Disorders

Given its central nervous system activity, scientists have explored its effects on neurological disorders. Animal models suggest that it may modulate neurotransmitter systems, making it relevant for conditions like epilepsy, anxiety, or neurodegenerative diseases. However, clinical trials are necessary to validate these findings .

Drug Delivery Systems

The compound’s structural features make it suitable for drug delivery applications. Researchers have investigated its use as a carrier for targeted drug delivery, especially for poorly soluble drugs. Its stability, biocompatibility, and release kinetics are crucial factors in designing effective drug delivery systems .

Material Science

The thienotriazinone scaffold offers opportunities in material science. Researchers have explored its use as a building block for designing functional materials, such as polymers, nanoparticles, or coatings. Its unique properties may contribute to novel materials with specific applications .

Cardiovascular Health

Preliminary studies suggest that this compound could impact cardiovascular health. Researchers have investigated its effects on blood pressure regulation, endothelial function, and vascular inflammation. Clinical trials are needed to validate its potential as a cardiovascular therapeutic agent .

Metabolic Disorders

The compound’s pharmacological profile hints at possible effects on metabolic pathways. Researchers have explored its impact on glucose metabolism, lipid regulation, and insulin sensitivity. Understanding its mechanisms could lead to novel treatments for metabolic disorders .

properties

IUPAC Name

3-[1-[2-(2,4-difluorophenyl)acetyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N4O2S/c19-12-2-1-11(14(20)10-12)9-16(25)23-6-3-13(4-7-23)24-18(26)17-15(21-22-24)5-8-27-17/h1-2,5,8,10,13H,3-4,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEQGAIMORNCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)CC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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